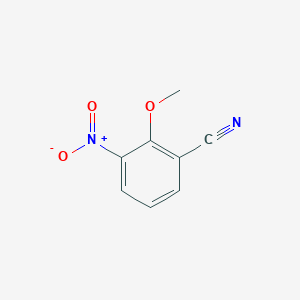

2-Methoxy-3-nitrobenzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8-6(5-9)3-2-4-7(8)10(11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYULSNQWMXUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 3 Nitrobenzonitrile and Its Precursors

Direct Synthetic Routes to 2-Methoxy-3-nitrobenzonitrile

Direct synthesis of this compound can be efficiently achieved through methods such as the methylation of a phenolic precursor or through photochemical cyanation of a related nitroaromatic compound.

A primary and effective route for synthesizing this compound is the methylation of its direct precursor, 2-Hydroxy-3-nitrobenzonitrile (B1281848). This reaction involves the conversion of a hydroxyl group to a methoxy (B1213986) group.

The methylation of 2-Hydroxy-3-nitrobenzonitrile is commonly performed using a combination of a methylating agent, a base, and a polar aprotic solvent. A well-documented system employs dimethyl sulfate (B86663) as the methyl source, anhydrous potassium carbonate as the base, and N,N-Dimethylformamide (DMF) as the solvent. tandfonline.com In a typical procedure, a mixture of 2-hydroxy-3-nitrobenzonitrile, dimethyl sulfate, and anhydrous potassium carbonate in DMF is heated. tandfonline.com The reaction is often conducted at an elevated temperature, for instance 80 °C, for several hours to ensure completion. tandfonline.com The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the dimethyl sulfate, leading to the formation of the desired ether and a sulfate byproduct. DMF is an effective solvent for this transformation as it capably dissolves the ionic intermediates and reactants.

Table 1: Reagent System for Methylation of 2-Hydroxy-3-nitrobenzonitrile

| Reagent | Chemical Formula | Role |

|---|---|---|

| 2-Hydroxy-3-nitrobenzonitrile | C₇H₄N₂O₃ | Precursor |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Methylating Agent |

| Anhydrous Potassium Carbonate | K₂CO₃ | Base |

A safety note from the source indicates that dimethyl sulfate is highly toxic and requires proper handling, protective gear, and ventilation. tandfonline.com

The yield and purity of this compound are highly dependent on the reaction conditions and the quality of the starting materials. A reported synthesis using a 2:1 molar ratio of both dimethyl sulfate and potassium carbonate to the phenolic precursor at 80 °C for 4 hours resulted in a 91% yield of the product after purification. tandfonline.com

A crucial factor for obtaining high purity is the quality of the 2-hydroxy-3-nitrobenzonitrile precursor. The nitration of 2-hydroxybenzonitrile (B42573) can produce both the desired 3-nitro isomer and the 5-nitro isomer in nearly equal measure. tandfonline.com Effective separation of these isomers, for example by recrystallization, is vital before proceeding with the methylation step to prevent the formation of the isomeric impurity, 2-methoxy-5-nitrobenzonitrile, in the final product. tandfonline.com

General optimization strategies for similar methylation reactions often involve adjusting the stoichiometry of the reagents. For instance, studies on the methylation of other phenolic compounds have shown that varying the equivalents of dimethyl sulfate can significantly impact the distribution of mono-, di-, and tri-methylated products. beilstein-journals.org While the target reaction only involves mono-methylation, ensuring the optimal amount of the methylating agent and base is used is key to maximizing yield and minimizing side reactions or unreacted starting material.

Table 2: Example of Reaction Conditions for Methylation

| Precursor | Reagents | Conditions | Yield | Source |

|---|

An alternative synthetic approach involves photochemical methods, specifically the photocyanation of substituted nitroaromatics.

Research has demonstrated that this compound can be synthesized in high yield via the photocyanation of 3-Nitroveratrole (1,2-dimethoxy-3-nitrobenzene). cdnsciencepub.com This photochemical reaction involves the irradiation of 3-Nitroveratrole in the presence of cyanide ions. The transformation results in the selective replacement of a methoxy group with a cyano group. cdnsciencepub.comresearchgate.net The reaction is highly regioselective, with cyanation occurring exclusively at the position meta to the nitro group, which in the case of 3-Nitroveratrole, corresponds to one of the methoxy-substituted carbons. cdnsciencepub.comresearchgate.net

The photochemical nucleophilic aromatic substitution (S_NAr*) on methoxy-nitroaromatic compounds is a complex process that can proceed through different mechanistic pathways. cdnsciencepub.com In the case of photocyanation, the reaction is understood to be a nucleophilic photosubstitution where the nitro group strongly directs the incoming nucleophile (cyanide) to the meta position. cdnsciencepub.compsu.edu

Two primary pathways have been proposed for nucleophilic photosubstitution reactions on methoxynitroaromatic compounds:

A direct S_N2 Ar* photosubstitution mechanism. cdnsciencepub.com

A route initiated by electron transfer from the nucleophile to the excited nitroaromatic compound. cdnsciencepub.com

For the photocyanation of 3-Nitroveratrole, the reaction proceeds with a quantum yield of approximately 0.1, indicating a moderately efficient photochemical process. cdnsciencepub.com The mechanism involves the interaction of the excited state of the nitroaromatic substrate with the cyanide ion, leading to the formation of an intermediate that subsequently yields the this compound product. cdnsciencepub.com

Synthetic Pathways to Essential Precursors of this compound

Preparation of 2-Hydroxy-3-nitrobenzonitrile

The primary route to 2-hydroxy-3-nitrobenzonitrile involves the direct nitration of the commercially available starting material, 2-hydroxybenzonitrile. This process, while straightforward, necessitates a carefully controlled subsequent separation to isolate the desired isomer.

The nitration of 2-hydroxybenzonitrile is typically achieved by treating it with a nitrating agent in an acidic medium. A common laboratory and potential scale-up method involves the use of 65% nitric acid in acetic acid. tandfonline.com The reaction is generally conducted at a controlled temperature, for instance between 30-40°C, to manage the exothermic nature of the reaction and minimize side-product formation. tandfonline.com

Upon introduction of the nitric acid to the solution of 2-hydroxybenzonitrile in acetic acid, the electrophilic nitronium ion (NO₂⁺) is generated, which then attacks the electron-rich aromatic ring. The hydroxyl (-OH) and cyano (-CN) groups on the ring direct the position of the incoming nitro (-NO₂) group. The powerful activating and ortho-, para-directing effect of the hydroxyl group dominates. This results in the formation of two primary isomers: the desired 2-hydroxy-3-nitrobenzonitrile (ortho to the hydroxyl, meta to the cyano) and the isomeric by-product 2-hydroxy-5-nitrobenzonitrile (B1279109) (para to the hydroxyl, meta to the cyano). tandfonline.com High-performance liquid chromatography (HPLC) analysis has confirmed that these two isomers are often produced in nearly equal proportions. tandfonline.com

Table 1: Nitration of 2-Hydroxybenzonitrile

| Starting Material | Reagents | Solvent | Temperature (°C) | Products | Isomer Ratio (approx.) |

|---|---|---|---|---|---|

| 2-Hydroxybenzonitrile | 65% Nitric Acid | Acetic Acid | 30-40 | 2-Hydroxy-3-nitrobenzonitrile & 2-Hydroxy-5-nitrobenzonitrile | 1:1 |

Data sourced from a study on the synthesis of Deucravacitinib intermediates. tandfonline.com

The successful synthesis of the target precursor relies heavily on the efficient separation of the 2-hydroxy-3-nitrobenzonitrile from its 2-hydroxy-5-nitrobenzonitrile isomer. Fortunately, the significant difference in the physical properties of these isomers allows for a straightforward separation by recrystallization. tandfonline.com

After the reaction mixture is quenched in water to precipitate the solid product mixture, the crude solid containing both isomers is collected. This mixture is then treated with a suitable solvent, such as dichloromethane, and heated to reflux. tandfonline.com Upon cooling, the less soluble isomer preferentially crystallizes, allowing for its separation by filtration. In one documented procedure, the undesired 2-hydroxy-5-nitrobenzonitrile isomer is the solid collected after recrystallization from dichloromethane, leaving the desired 2-hydroxy-3-nitrobenzonitrile enriched in the filtrate. tandfonline.com This process can yield the target 2-hydroxy-3-nitrobenzonitrile with high purity (e.g., 99%) and an isolated yield of around 42%. tandfonline.com

Alternative strategies for separating sterically hindered nitro isomers, such as the 2-nitro isomer, from unhindered ones involve selective chemical reactions. One such method includes the selective reduction of the unhindered nitro groups (like the 5-nitro isomer) to amino groups using a non-organic sulfide (B99878) salt. google.com The resulting anilines have vastly different chemical properties and can be easily separated from the unreacted, hindered nitro compound. google.com For more challenging separations, column chromatography on silica (B1680970) gel is also a viable, though less scalable, purification technique. google.comijcce.ac.ir

General Approaches for Ortho-Nitrobenzonitrile Synthesis

Beyond the specific precursor synthesis, general methods for creating ortho-nitrobenzonitrile structures are crucial in broader synthetic contexts. A prominent method is the cyanation of corresponding ortho-nitrochlorobenzenes.

A robust method for producing ortho-nitrobenzonitriles involves the reaction of an ortho-nitrochlorobenzene with a cyanide source at elevated temperatures. google.com This nucleophilic aromatic substitution, often a variation of the Rosenmund-von Braun reaction, replaces the chlorine atom with a cyano group.

The process can be effectively carried out by reacting the ortho-nitrochlorobenzene with cuprous cyanide (CuCN) in the presence of a metal bromide, such as an alkali metal bromide (e.g., lithium bromide) or an alkaline earth metal bromide. google.com Alternatively, a combination of cuprous bromide (CuBr) and lithium cyanide (LiCN) can be employed. google.com These reactions are typically performed at temperatures ranging from approximately 100°C to 200°C. google.com For example, the reaction of 2-chloronitrobenzene with cuprous cyanide and lithium bromide can be run for several hours at temperatures between 170-195°C to yield 2-nitrobenzonitrile (B147312). google.com

The efficiency and success of the cyanation of ortho-nitrochlorobenzenes are highly dependent on the choice of catalysts and solvents. The metal bromide added in the reaction with cuprous cyanide acts as a crucial promoter. While the exact mechanism is complex, it is believed to facilitate the displacement of the chloride by forming more reactive intermediates. google.com

The choice of solvent is also critical. High-boiling point, polar aprotic solvents are preferred to facilitate the reaction, which requires high temperatures and needs to dissolve the ionic reagents. google.com Commonly utilized solvents include benzonitrile (B105546), N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane. google.com For instance, the reaction of 4-chloro-3-nitrobenzotrifluoride (B52861) with cuprous cyanide and lithium bromide was successfully carried out in NMP at 175°C. google.com The use of benzonitrile as a solvent at temperatures around 190°C has also been documented for the synthesis of 2-nitrobenzonitrile. google.com

In the broader field of nitrile formation from aryl halides, palladium and nickel-based catalysts are also widely used, often with specific phosphine (B1218219) ligands to improve reactivity and prevent catalyst poisoning by the cyanide ion. thieme-connect.denih.gov However, for the cyanation of activated substrates like ortho-nitrochlorobenzenes, the copper-mediated systems often provide a direct and effective route without the need for more complex catalytic systems. google.com

Table 2: Cyanation of Ortho-Nitro-Aryl Chlorides

| Substrate | Cyanide Source | Additive/Catalyst | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| 2-Chloronitrobenzene | Cuprous Cyanide | Lithium Bromide | Benzonitrile | 169-192 | 6 |

| 4-Chloro-3-nitrobenzotrifluoride | Cuprous Cyanide | Lithium Bromide | N-Methyl-2-pyrrolidinone | 172-178 | 24 |

| 2-Chloronitrobenzene | Lithium Cyanide | Cuprous Bromide | Benzonitrile | 180-194 | 3 |

Data sourced from a patent on the production of ortho-nitrobenzonitriles. google.com

Chemical Reactivity and Transformation Profiles of 2 Methoxy 3 Nitrobenzonitrile

Nucleophilic Transformations Involving the Nitro Group

The reactivity of 2-Methoxy-3-nitrobenzonitrile is significantly influenced by its two primary functional groups: the nitro group (-NO₂) and the nitrile group (-CN). The electron-withdrawing nature of these groups on the benzene (B151609) ring dictates the compound's chemical behavior. The nitro group, in particular, is susceptible to nucleophilic attack, primarily through reduction reactions.

One of the most synthetically important transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. calvin.edumasterorganicchemistry.com This conversion is crucial as it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which can then serve as a versatile intermediate in the synthesis of more complex molecules. masterorganicchemistry.comjsynthchem.com

The selective reduction of the nitro group in this compound yields 3-Amino-2-methoxybenzonitrile. This transformation is a key step in synthesizing various chemical intermediates. The primary challenge in this reaction is to reduce the nitro group without affecting the nitrile functionality. A variety of reducing agents and conditions have been developed to achieve this chemoselectivity.

Multiple methods exist for the reduction of aromatic nitro groups, broadly categorized into catalytic hydrogenation and metal-based reductions in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Commonly used catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation is often favored for its clean reaction profile and high yields. The reaction conditions, such as temperature, pressure, and choice of solvent, can be optimized to ensure the selective reduction of the nitro group. For instance, bimetallic copper/nickel nanoparticles have shown high catalytic activity for the hydrogenation of similar nitroaromatic compounds. rsc.org

Iron Powder/Hydrochloric Acid: The use of easily oxidized metals in the presence of an acid is a classic and industrially scalable method for nitro group reduction. masterorganicchemistry.com A common system involves using iron powder (Fe) in an acidic medium like hydrochloric acid (HCl) or acetic acid. wikipedia.org Other metals such as tin (Sn) or zinc (Zn) can also be employed. masterorganicchemistry.commdpi.com This method is robust and tolerates a wide range of other functional groups, making it a valuable tool in organic synthesis.

The table below summarizes typical conditions for these reductive systems.

| Reductive System | Typical Reagents & Conditions | Key Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel, typically in an alcohol solvent (e.g., ethanol (B145695), methanol) at ambient or slightly elevated temperature and pressure. masterorganicchemistry.comwikipedia.orgresearchgate.net | High efficiency, clean reaction, catalyst can be recycled. Can sometimes affect other reducible groups if not controlled. |

| Metal/Acid Reduction | Fe powder with HCl or acetic acid in a solvent like water or ethanol, often with heating. masterorganicchemistry.comwikipedia.org | Cost-effective, widely applicable, and suitable for large-scale industrial production. wikipedia.org |

The nitrile group (-C≡N) in this compound is another key site for chemical transformations, participating in reactions such as hydrolysis and cycloadditions.

Nitriles can be hydrolyzed to form primary amides. This conversion is typically achieved under acidic or basic conditions. researchgate.net For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can effectively convert nitriles to their corresponding amides. acs.org The reaction proceeds through the hydration of the nitrile group. It is often possible to stop the reaction at the amide stage, as the conditions required for further hydrolysis to a carboxylic acid are generally more vigorous. chemicalforums.com The presence of electron-withdrawing groups, such as the nitro group in the target molecule, can influence the reactivity of the nitrile, often making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net

The nitrile group can undergo [2+3] cycloaddition reactions with azides to form tetrazole rings. nih.gov This reaction is a highly efficient and common method for synthesizing 5-substituted-1H-tetrazoles. researchgate.netnih.gov The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst. nih.govorganic-chemistry.org Various catalysts, including zinc salts and cobalt-nickel nanocomposites, have been shown to promote this cycloaddition, leading to high yields under mild conditions. nih.govorganic-chemistry.org The formation of the tetrazole ring involves the interaction of the nitrile's LUMO with the azide's HOMO, a process that can be facilitated by electron-withdrawing groups on the benzonitrile (B105546) ring. nih.gov

The table below outlines the conditions for these nitrile transformations.

| Transformation | Typical Reagents & Conditions | Product Type |

|---|---|---|

| Hydrolysis | Acid-catalyzed (e.g., TFA/H₂SO₄) or base-catalyzed hydration. researchgate.netacs.org | Carboxamide |

| [2+3] Cycloaddition | Sodium Azide (NaN₃) with a catalyst (e.g., Zn salts, Co-Ni nanocomposites) in a suitable solvent (e.g., H₂O/EtOH). nih.govorganic-chemistry.org | 5-substituted Tetrazole |

Reactions of the Nitrile Functionality

Aromatic Substitution Reactions on this compound Scaffold

The unique electronic arrangement of this compound, featuring an electron-donating methoxy (B1213986) group and electron-withdrawing nitro and cyano groups, makes its aromatic scaffold susceptible to various substitution reactions. The interplay of these substituents governs the regioselectivity and reaction mechanisms, particularly in photochemical and thermal nucleophilic aromatic substitutions.

Photochemical activation provides an alternative pathway for nucleophilic aromatic substitution (SNAr), often leading to different regiochemical outcomes compared to thermal reactions. In thermal SNAr reactions, electron-withdrawing groups like the nitro group typically direct nucleophilic attack to the ortho and para positions. youtube.comlibretexts.org However, under photochemical conditions, the nitro group has been observed to act as a meta-directing group. youtube.comyoutube.com This altered directing effect is attributed to the different electronic distribution in the excited state of the molecule. iupac.org

While specific studies on this compound are not prevalent, the regioselectivity of its photochemical reactions can be inferred from studies on analogous nitroaromatic compounds. For instance, in dimethoxynitrobenzene (B8025996) derivatives, photochemical substitution by a nucleophile occurs at the position meta to the nitro group. youtube.com For this compound, the nitro group is at C3, the methoxy group at C2, and the cyano group at C1. Based on the meta-directing effect of the nitro group in the excited state, nucleophilic attack would be favored at positions C2, C4, or C6.

The mechanism of such photosubstitution reactions can be complex. In some cases, it is proposed to involve the triplet excited state of the nitroaromatic compound. researchgate.net For example, the photosubstitution of 4-nitroanisole (B1192098) with amines is suggested to occur via the formation of a meta sigma complex, which then undergoes a sigmatropic rearrangement. researchgate.net Another potential pathway involves a single electron transfer (SET) from the nucleophile to the excited aromatic compound.

The nature of the nucleophile and the solvent system significantly influences the course and efficiency of photochemical substitution reactions. Studies on related compounds, such as 4-nitroanisole, have shown that primary amines are effective nucleophiles, leading to the displacement of the methoxy group. researchgate.net

The choice of solvent can affect the rates and mechanisms of photochemical reactions by influencing the energies and lifetimes of the excited states involved. bris.ac.ukacs.org The photodegradation rates of various nitro-polycyclic aromatic hydrocarbons, for example, show a strong dependence on the solvent, with rates varying in the order of CHCl₃ > CH₂Cl₂ > DMF > CH₃CN. researchgate.net The polarity of the solvent can impact the stability of charge-transfer states, which can be crucial in photosubstitution pathways. acs.org

| Nucleophile/Solvent System | Observed Effect on Analogous Nitroaromatics | Potential Implication for this compound | Reference |

|---|---|---|---|

| Primary Amines | Effective in displacing methoxy groups in 4-nitroanisole. | May lead to substitution of the methoxy group at the C2 position. | researchgate.net |

| Hydroxide Ion | Leads to substitution of both nitro and methoxy groups in 4-nitroanisole. | Could potentially displace either the methoxy or nitro group. | researchgate.net |

| Chloroform (CHCl₃) | Fastest photodegradation rates for nitro-PAHs. | May enhance the rate of photochemical reactions. | researchgate.net |

| Acetonitrile (CH₃CN) | Slower photodegradation rates for nitro-PAHs compared to chlorinated solvents. | May result in slower photochemical reaction rates. | researchgate.net |

Quantum mechanical (QM) calculations are powerful tools for elucidating the complex mechanisms of SNAr reactions, providing insights into reaction pathways, intermediates, and transition states that are often difficult to probe experimentally.

While a specific QM analysis for this compound is not available, a detailed study on the analogous compound, 4-nitrobenzonitrile (B1214597), reacting with sodium methoxide (B1231860) offers significant insights. wuxiapptec.com This study revealed a non-traditional SNAr mechanism. Instead of a direct nucleophilic attack at the carbon bearing the nitro group (C4), the calculations showed that the initial and most favorable step is the addition of the methoxide ion to the carbon of the nitrile group (C1). wuxiapptec.com This initial addition forms an imidate intermediate and has a calculated energy barrier of only 0.78 kcal/mol, which is significantly lower than the 2.59 kcal/mol barrier for the attack at C4. wuxiapptec.comwuxiapptec.com

This finding suggests that for nitrobenzonitriles, the nitrile group can be more susceptible to initial nucleophilic attack than the aromatic ring itself. The proposed mechanism for 4-nitrobenzonitrile involves a series of methoxide additions and proton exchanges with the solvent (methanol) to eventually yield the substitution product. wuxiapptec.com A similar initial attack on the cyano group could be a plausible pathway for the reaction of this compound with strong nucleophiles like methoxide.

In the QM study of 4-nitrobenzonitrile, various intermediates and transition states along the reaction pathway were characterized. The initial addition of methoxide to the nitrile group leads to an imidate anion intermediate. wuxiapptec.com The subsequent steps involve protonation of this intermediate, followed by further methoxide additions.

The rate-limiting step was identified as the third methoxide addition, and its transition state was located and characterized by a single imaginary frequency (i331 cm⁻¹), which corresponds to the breaking and forming of bonds during the reaction. wuxiapptec.comwuxiapptec.com The activation energy for this rate-limiting step was calculated to be 5.59 kcal/mol, consistent with a reaction that can proceed at room temperature. wuxiapptec.comwuxiapptec.com Such computational approaches allow for the detailed mapping of the potential energy surface of the reaction, providing a deeper understanding of the SNAr mechanism. acs.orgnih.gov

| Reaction Step (for 4-nitrobenzonitrile + methoxide) | Calculated Energy Barrier (kcal/mol) | Significance | Reference |

|---|---|---|---|

| Methoxide attack at C4 (Nitro-substituted carbon) | 2.59 | Higher energy pathway, inconsistent with experimental observations. | wuxiapptec.comwuxiapptec.com |

| Methoxide attack at C1 (Cyano carbon) | 0.78 | Most favorable initial step, leading to an imidate intermediate. | wuxiapptec.comwuxiapptec.com |

| Rate-limiting step (Third methoxide addition) | 5.59 | Determines the overall reaction rate; consistent with a room temperature reaction. | wuxiapptec.comwuxiapptec.com |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within 2-Methoxy-3-nitrobenzonitrile.

Proton NMR (¹H NMR) is critical for identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

Detailed research findings from a 400 MHz spectrum recorded in DMSO-d₆ show specific chemical shifts and coupling patterns that allow for the assignment of each proton on the benzene (B151609) ring. tandfonline.com The aromatic region displays three signals corresponding to the three protons on the substituted ring. A triplet observed at δ 7.51 ppm (J = 8.0 Hz) is assigned to the proton at the C5 position. tandfonline.com Two doublets of doublets at δ 8.29 ppm (J = 8.4, 1.6 Hz) and δ 8.19 ppm (J = 8.0, 1.6 Hz) correspond to the protons at C6 and C4, respectively. tandfonline.com The downfield shift of these protons is attributed to the electron-withdrawing effects of the adjacent nitro and nitrile groups. A sharp singlet at δ 4.09 ppm integrates to three protons, characteristic of the methoxy (-OCH₃) group. tandfonline.com

Interactive ¹H NMR Data Table for this compound tandfonline.com

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H5 | 7.51 | t | 8.0 |

| H4 | 8.19 | dd | 8.0, 1.6 |

| H6 | 8.29 | dd | 8.4, 1.6 |

| -OCH₃ | 4.09 | s | N/A |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by its electronic environment. While specific experimental ¹³C NMR data for this compound is not extensively detailed in the reviewed literature, expected chemical shifts can be inferred from data on structurally related compounds such as 3-nitrobenzonitrile (B78329) and various methoxybenzonitriles. rsc.orgchemicalbook.com

The carbon atom of the nitrile group (-C≡N) is expected to appear in the range of δ 115-120 ppm. The aromatic carbons will show a range of signals; the carbon attached to the methoxy group (C2) would be significantly downfield, while the carbon attached to the nitro group (C3) would also be deshielded. The remaining aromatic carbons (C1, C4, C5, C6) will have shifts determined by the cumulative electronic effects of the substituents. The methoxy carbon (-OCH₃) typically resonates around δ 55-65 ppm.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm Range | Rationale |

| C1 | 105-115 | Shielded position, ortho to an electron-donating group. |

| C2 (-OCH₃) | 150-160 | Directly bonded to electronegative oxygen. |

| C3 (-NO₂) | 145-155 | Deshielded by the electron-withdrawing nitro group. |

| C4 | 130-140 | Influenced by ortho nitro group and para methoxy group. |

| C5 | 120-130 | Aromatic CH carbon. |

| C6 | 135-145 | Deshielded by para nitrile group. |

| -C≡N | 115-120 | Characteristic region for nitrile carbons. |

| -OCH₃ | 55-65 | Typical range for a methoxy carbon attached to an aromatic ring. |

Two-dimensional (2D) NMR experiments are powerful tools for establishing definitive structural assignments by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signal of the H5 proton to the signals of the H4 and H6 protons, confirming their adjacent relationship on the aromatic ring. This would validate the assignments made from the 1D ¹H NMR spectrum's coupling patterns. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu An HSQC spectrum of this compound would show a cross-peak linking the methoxy proton signal (δ ~4.09 ppm) to the methoxy carbon signal. Similarly, it would connect the signals of the aromatic protons (H4, H5, H6) to their respective carbon atoms (C4, C5, C6), allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. The use of such techniques has been noted for resolving ambiguities in related nitrobenzonitrile compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds. Based on data from analogous compounds, the FT-IR spectrum of this compound is expected to show several characteristic peaks.

The strong, sharp absorption band for the nitrile group (-C≡N) stretch is anticipated around 2230-2240 cm⁻¹. The nitro group (-NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found near 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The presence of the methoxy group is confirmed by C-O stretching vibrations, usually appearing in the region of 1250-1300 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations are expected as a series of peaks in the 1400-1600 cm⁻¹ region.

Interactive Table of Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N Stretch | ~2230 - 2240 | Strong |

| Nitro (-NO₂) | Asymmetric NO₂ Stretch | ~1520 | Strong |

| Nitro (-NO₂) | Symmetric NO₂ Stretch | ~1350 | Strong |

| Methoxy (Ar-O-CH₃) | Asymmetric C-O-C Stretch | ~1250 - 1300 | Strong |

| Methoxy (Ar-O-CH₃) | Symmetric C-O-C Stretch | ~1020 - 1050 | Medium |

| Aromatic Ring | C=C Stretch | ~1400 - 1600 | Variable |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman studies on this compound were found, the principles can be applied.

FT-Raman: This technique is particularly useful for identifying non-polar bonds. The C≡N stretch, which is strong in the IR, would also be expected to give a strong signal in the Raman spectrum. The symmetric vibrations of the nitro group and the breathing modes of the aromatic ring are often more intense in Raman than in IR spectra, providing confirmatory data.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that involves adsorbing the analyte onto a roughened metal surface (typically silver or gold) to dramatically enhance the Raman signal. Studies on related isomers, such as o-, m-, and p-methoxybenzonitrile, have utilized SERS to gain insights into the molecule-surface interaction. researchgate.net A SERS study of this compound could reveal its orientation upon adsorption, determined by which functional groups (nitrile, nitro, or the methoxy-substituted ring system) interact most strongly with the metal substrate. researchgate.netresearchgate.net This information is valuable for applications in catalysis and sensor development.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, is employed to investigate the electronic structure of the molecule, including the π-electron system and electronic transitions.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the electronic transitions within the molecule. chemicea.comncl.res.in The presence of the benzene ring, nitro group, and nitrile group creates a conjugated system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). worldscientific.com These promotions, often π→π* and n→π* transitions, result in characteristic absorption bands in the spectrum. For nitroaromatic compounds, an absorption maximum (λmax) around 320 nm is often observed.

The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), also known as molar absorptivity. libretexts.org The λmax indicates the energy of the electronic transition, while ε is a measure of the probability of that transition occurring. libretexts.orgthermofisher.com A higher molar extinction coefficient signifies a more intense absorption. thermofisher.com

For aromatic nitro compounds, the electronic transitions are well-documented. The analysis of λmax and ε values helps to confirm the electronic structure. For example, the intense absorptions in the UV region are typically assigned to π→π* transitions within the aromatic system, which is influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating methoxy group.

Table 2: Typical UV-Vis Absorption Data for Related Nitroaromatic Compounds

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol | ~270-320 | 10,000 - 15,000 | π→π* |

This table provides representative data for nitroaromatic compounds. researchgate.net The exact λmax and ε values for this compound need to be determined experimentally.

Mass Spectrometric Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm its molecular weight. In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₈H₆N₂O₃, molecular weight 178.15 g/mol ), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 179.1. google.commdpi.com This technique confirms the molecular weight of the synthesized compound and can also help in identifying byproducts or impurities.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of isotopes. miamioh.edusisweb.com Using a technique like electrospray ionization (ESI), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental formula, C₈H₆N₂O₃.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

|---|---|---|---|

| LC-MS | ESI+ | 179.1 [M+H]⁺ | Molecular Weight Confirmation and Purity Assessment. google.commdpi.com |

Chromatographic Purity and Isomer Analysis

Chromatographic techniques are fundamental in assessing the purity of this compound and in separating and quantifying its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomer Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a critical tool for verifying the purity of this compound. In synthetic processes, HPLC is used to monitor reaction progress and to quantify the purity of the final product.

One specific analysis demonstrated the successful purification of this compound, yielding a yellow solid. tandfonline.com The purity of this compound was rigorously assessed by HPLC, confirming a high degree of purity. tandfonline.com The detailed parameters for this analysis are outlined below.

Table 1: HPLC Conditions for Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | Agilent InertSustain C18 (150 mm × 4.6 mm × 5 µm) |

| Mobile Phase | A: WaterB: Methanol/Formic Acid (100/0.1) |

| Gradient | A/B = 50/50 |

| Flow Rate | 0.8 mL/min |

| Detection | 254 nm |

| Column Temperature | 35 °C |

| Injection Volume | 1 µL |

| Sample Concentration | 0.2 mg/mL in Methanol |

| Run Time | 15 min |

Data sourced from a study on the synthesis of Deucravacitinib. tandfonline.com

Under these conditions, this compound showed a retention time (tR) of 13.092 minutes, with a calculated purity of 99.681%. tandfonline.com

Furthermore, HPLC is effective in the differentiation of related isomers. For instance, HPLC coupled with selected-ion monitoring detection has been used to distinguish between positional isomers of similar compounds, where distinct stability differences were observed during in-source collision-induced dissociation. ljmu.ac.uk In other cases, HPLC analysis of reaction mixtures containing related nitrophenyl compounds indicated distinct retention times for different regioisomers, such as 2.70 minutes for the major isomer and 3.01 minutes for the minor one in a specific mixture. google.com The technique is also used to confirm the formation of this compound in photoreactions. cdnsciencepub.com

Gas Chromatography (GC) (If applicable for volatile derivatives)

Gas Chromatography (GC) is another powerful technique for the analysis of benzonitrile (B105546) derivatives, particularly for assessing purity and separating isomers. While this compound itself has a relatively high melting point (104-106 °C), GC analysis is applicable, especially for monitoring reaction mixtures containing more volatile precursors or derivatives. tandfonline.com

The utility of GC has been demonstrated in the analysis of various related compounds:

GC has been employed to identify and differentiate isomers of methoxydiphenidine, a compound class where analytical challenges include the presence of positional isomers. ljmu.ac.ukdrugsandalcohol.ie

In process chemistry, GC analysis is used to identify the composition of reaction products, such as identifying desired ortho-nitrobenzonitriles and unreacted starting materials in a crude product mixture. google.com

The thermal stability and thermolysis products of related silyl-imidates, which produce benzonitriles, have been analyzed using GC. journals.co.za

Purity of materials like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has also been confirmed by GC analysis. cuni.cz

For this compound, GC would be most applicable for analyzing volatile derivatives or for quality control of starting materials used in its synthesis.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the benchmark method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and crystal packing, which are invaluable for confirming the structure of a specific isomer.

While a specific crystallographic study for this compound was not identified in the surveyed literature, the crystal structure of its close isomer, 4-Methoxy-2-nitrobenzonitrile, has been determined, illustrating the power of this method. researchgate.net The analysis of this isomer provides a clear example of how X-ray crystallography is applied to this class of compounds.

The study of 4-Methoxy-2-nitrobenzonitrile revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The stability of its molecular and crystal structure is maintained by C—H•••N and C—H•••O hydrogen bond interactions. researchgate.net

Table 2: Crystallographic Data for the Isomer 4-Methoxy-2-nitrobenzonitrile

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | a = 6.326(2) Åb = 7.797(2) Åc = 16.670(4) Åβ = 96.76(1)° |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from the crystal structure analysis of 4-Methoxy-2-nitrobenzonitrile. researchgate.net

Such crystallographic data provides the definitive solid-state structure, which is essential for understanding the physical properties and intermolecular interactions of the compound. Similar analyses are crucial for the structural elucidation of other nitrobenzonitrile derivatives. evitachem.comresearchgate.net

Computational and Theoretical Investigations of 2 Methoxy 3 Nitrobenzonitrile

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry is a cornerstone of modern mechanistic studies, providing insights into reaction pathways, energetics, and the structures of transient species that are often inaccessible to direct experimental observation.

The feasibility and rate of a chemical reaction are governed by its activation energy (Ea) or Gibbs free energy of activation (ΔG‡). stackexchange.com Computational methods can accurately determine the energy of reactants, products, and, most importantly, the transition states that connect them. The difference in energy between the reactants and the transition state defines the reaction barrier. libretexts.org

A transition state (TS) represents the highest energy point along a reaction coordinate. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com Locating and characterizing these transient structures are paramount to understanding a reaction mechanism.

For example, in a study of a methoxide (B1231860) addition reaction, a transition state was identified with an imaginary frequency of i331 cm⁻¹, confirming its identity. wuxiapptec.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a calculated transition state correctly connects the intended reactants and products or intermediates. rsc.org Computational studies also allow for the characterization of reaction intermediates, which are local minima on the reaction pathway and have finite, albeit often short, lifetimes. libretexts.orgwuxiapptec.com

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models account for these effects, most commonly through implicit solvent models like the Polarizable Continuum Model (PCM) or explicitly by including a number of solvent molecules in the calculation. mdpi.com

Solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the activation energy. A computational screening of solvents for the conversion of 4-nitrobenzaldehyde (B150856) oxime into 4-nitrobenzonitrile (B1214597) demonstrated the critical role of the solvent, with DMF emerging as the most suitable medium, a finding rationalized by the calculations. thieme-connect.com For reactions involving 2-Methoxy-3-nitrobenzonitrile, the polarity of the solvent would be expected to significantly influence the energetics of any pathways involving charge separation or polar intermediates.

Table 3: Example of Solvent Effects on the Conversion of 4-Nitrobenzaldehyde Oxime to 4-Nitrobenzonitrile This table illustrates the computational screening of solvents for a related reaction.

| Entry | Solvent | Time (s) | Yield (%) |

| 1 | none | 300 | 25 |

| 2 | HMPA | 120 | 70 |

| 3 | NMP | 80 | 83 |

| 4 | DMF | 30 | 96 |

| 5 | MeCN | 120 | 38 |

| 6 | Toluene | 300 | no reaction |

| Source: Adapted from a study on the synthesis of nitriles. thieme-connect.com |

Prediction of Advanced Molecular Properties

Computational chemistry provides powerful tools to predict the molecular properties of compounds like this compound, offering insights where experimental data is scarce. Through methods such as Density Functional Theory (DFT), it is possible to model the electronic structure and predict a range of advanced properties from first principles. worldscientific.comresearchgate.net These theoretical investigations are crucial for understanding the behavior of the molecule and assessing its potential for various applications.

Dipole Moments, Linear Polarizabilities, and First Hyperpolarizabilities for Nonlinear Optical (NLO) Applications

The nonlinear optical (NLO) response of a molecule is determined by how its charge distribution interacts with an external electric field. Properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are key indicators of a material's potential for NLO applications, which include technologies like optical switching and frequency conversion. ucl.ac.ukresearchgate.net For a molecule to exhibit a significant NLO response, it typically requires a large change in dipole moment upon excitation, often found in asymmetric molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system. mdpi.com

In this compound, the methoxy (B1213986) (-OCH₃) group acts as an electron-donating group, while the nitro (-NO₂) and nitrile (-CN) groups are strong electron-withdrawing groups. This combination, arranged asymmetrically on the benzene (B151609) ring, creates a significant permanent dipole moment and suggests potential for NLO activity. The interaction between these donor and acceptor groups across the aromatic ring facilitates intramolecular charge transfer (ICT), a key mechanism for high hyperpolarizability values. researchgate.net

While specific experimental values for this compound are not available in the surveyed literature, theoretical calculations using DFT methods, such as B3LYP, are commonly employed to predict these properties. worldscientific.comresearchgate.net For context, studies on related nitroaromatic compounds like 4-Nitrobenzonitrile have shown significant second-harmonic generation (SHG) efficiency and a calculated first hyperpolarizability (β) of 1.5509 × 10⁻³⁰ esu, which is substantially higher than that of the standard reference material, urea. researchgate.net The presence of the additional electron-donating methoxy group in this compound would be expected to further enhance this charge asymmetry and potentially lead to even larger NLO properties.

Computational models can provide quantitative predictions for these values. The table below illustrates the kind of data that would be generated from a DFT study.

Table 1: Predicted NLO Properties of this compound (Illustrative) Note: These are theoretical values for illustrative purposes, based on typical results for similar molecules from computational studies.

| Property | Symbol | Predicted Value | Unit |

| Dipole Moment | μ | ~6.5 - 7.5 | Debye |

| Mean Linear Polarizability | ⟨α⟩ | ~15 - 20 | 10⁻²⁴ esu |

| First Hyperpolarizability | β | > 2.0 | 10⁻³⁰ esu |

Thermodynamic Properties (e.g., Heat Capacity, Entropy, Enthalpy)

Thermodynamic properties such as heat capacity (Cₚ), entropy (S), and enthalpy (H) are fundamental to understanding the stability and energy of a compound. These values can be predicted with reasonable accuracy using computational methods, which often involve calculating vibrational frequencies from the optimized molecular geometry. core.ac.uk

Experimental thermochemical studies have been conducted on the three structural isomers of nitrobenzonitrile (ortho, meta, and para). researchgate.netresearchgate.net These studies provide valuable data on the standard molar enthalpies of formation and combustion. For instance, the standard molar enthalpy of formation in the gaseous state for m-nitrobenzonitrile is reported as (209.3 ± 3.5) kJ·mol⁻¹. researchgate.net

For this compound, the addition of a methoxy group to the nitrobenzonitrile structure would inherently increase its molecular weight and complexity, leading to higher values for heat capacity and entropy compared to the simpler nitrobenzonitrile isomers. The enthalpy of formation would also be altered due to the electronic and steric interactions of the methoxy group with the adjacent nitro and cyano substituents. Although specific experimental data for this compound is not found in the reviewed literature, the established data for related compounds serve as a critical benchmark for theoretical predictions.

The table below presents experimental data for the related compound, 3-Nitrobenzonitrile (B78329), which can be used as a baseline for computational estimations for its methoxy-substituted analogue.

Table 2: Experimental Thermodynamic Data for 3-Nitrobenzonitrile Note: This data is for a related compound and serves as a reference for theoretical estimations of this compound.

| Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | 209.3 ± 3.5 | kJ·mol⁻¹ | researchgate.net |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 92.8 ± 0.3 | kJ·mol⁻¹ | researchgate.net |

| Standard Molar Enthalpy of Combustion (crystal, 298.15 K) | -3442.8 ± 3.3 | kJ·mol⁻¹ | researchgate.net |

| Entropy of Reaction (gas phase) | 92 | J·mol⁻¹·K⁻¹ | nist.gov |

Applications and Advanced Derivative Synthesis Leveraging 2 Methoxy 3 Nitrobenzonitrile As a Building Block

Role in Pharmaceutical Synthesis

The structural characteristics of 2-Methoxy-3-nitrobenzonitrile make it an important precursor in the development of new therapeutic agents. researchgate.net It serves as a foundational component for constructing complex bioactive molecules. researchgate.net

Precursor in the Convergent Synthesis of Complex Drug Candidates (e.g., Deucravacitinib)

A significant application of this compound is demonstrated in a novel and convergent synthetic route for Deucravacitinib, a TYK2 inhibitor approved for the treatment of autoimmune diseases like moderate-to-severe plaque psoriasis. bloomtechz.combloomtechz.com In this synthesis, this compound, designated as compound 24 , serves as a key intermediate. bloomtechz.com

The synthesis begins with commercially available 2-hydroxybenzonitrile (B42573), which is nitrated to produce 2-hydroxy-3-nitrobenzonitrile (B1281848) (23 ). bloomtechz.combloomtechz.com Compound 23 then undergoes a methylation reaction using dimethyl sulfate (B86663) and potassium carbonate in N,N-dimethylformamide to yield this compound (24 ) as a yellow solid with a high yield of 91%. bloomtechz.combloomtechz.com

The subsequent step involves the reduction of the nitro group on compound 24 . bloomtechz.com This is achieved using iron powder in the presence of hydrochloric acid, which converts this compound into 3-Amino-2-methoxybenzonitrile (25 ) in a 93% yield. bloomtechz.combloomtechz.com This amino derivative is a crucial component that is further elaborated to form the central aniline (B41778) fragment of Deucravacitinib. bloomtechz.com This convergent approach highlights the compound's role in efficiently building complex drug structures on a significant scale. bloomtechz.combloomtechz.com

Table 1: Synthesis Steps Involving this compound for Deucravacitinib This table is interactive and can be sorted by clicking on the headers.

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Methylation | 2-hydroxy-3-nitrobenzonitrile (23 ) | Dimethyl sulfate, K₂CO₃, DMF | This compound (24 ) | 91% | bloomtechz.com, bloomtechz.com |

Facilitation of Novel Pharmaceutical Compound Development

Beyond its role in specific drug syntheses like Deucravacitinib, this compound is instrumental in the broader development of new pharmaceutical compounds. It is used in the synthesis of amide-substituted heterocyclic compounds which are useful as modulators of IL-12, IL-23, and/or IFN alpha responses. researchgate.net These pathways are critical in a variety of autoimmune disorders. researchgate.net In one patented process, 2-methoxy-3-nitrobenzamide (B2888476) is dehydrated to form this compound, which is then reduced to 3-amino-2-methoxybenzonitrile. researchgate.net This intermediate is subsequently coupled with other heterocyclic components to create potent Tyk-2 inhibitors, demonstrating the compound's utility in generating novel drug candidates. researchgate.net

Application in Agrochemical Development

The reactivity of the nitrobenzonitrile scaffold makes it a useful building block for agrochemicals. researchgate.netrsc.org Nitrobenzonitrile derivatives are used to develop highly efficient herbicides for wheat fields that function as inhibitors of acetyl lactate (B86563) synthase. bloomtechz.com The core structure can be incorporated into pesticides and other agents for crop protection. researchgate.net For instance, m-nitrobenzonitrile, an isomer of the title compound, is used in multi-step reactions to create SDHI (succinate dehydrogenase inhibitor) fungicides containing a triazole structure, which have shown significant efficacy against powdery mildew and rust. bloomtechz.com The presence of the nitrile and nitro groups allows for chemical modifications that lead to biologically active molecules for agricultural use. bloomtechz.comrsc.org

Contributions to Advanced Materials Science

The chemical functionalities of this compound also lend themselves to the synthesis of advanced materials with specific electronic and optical properties. researchgate.net

Intermediate for Polymer Electrolytes

While direct synthesis of polymer electrolytes from this compound is not widely documented, its isomer, 3-nitrobenzonitrile (B78329), is noted as an important raw material for this application. bloomtechz.com Polymer electrolytes are crucial components in devices like batteries and capacitors. bloomtechz.com The synthesis pathway involves converting the nitrobenzonitrile into monomers with specific functions through reactions like reduction of the nitro group. bloomtechz.combloomtechz.com These monomers are then copolymerized to produce functional polymer materials with excellent electrochemical performance and stability. bloomtechz.combloomtechz.com The presence of strong electron-withdrawing groups, such as the nitrile and nitro groups, is beneficial in polymer electrolytes as it can promote the dissociation of salts and increase the concentration of charge carriers, leading to higher ionic conductivity.

Building Block for Polymer Fluorescent Materials

Benzonitrile (B105546) derivatives are key components in the design of advanced fluorescent materials, particularly for applications like organic light-emitting diodes (OLEDs). bloomtechz.com The benzonitrile moiety often serves as the electron-accepting part of a donor-acceptor molecular structure. rsc.org This architecture is fundamental to creating materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. rsc.orgrsc.org Research on positional isomers of benzonitrile-based TADF materials shows that the placement of the cyano-group on the benzene (B151609) ring directly influences the electronic properties and, consequently, the fluorescent behavior of the material. rsc.org By functionalizing polyaromatic rings with benzonitrile, researchers can develop deep-blue emissive materials for efficient, non-doped OLEDs. researchgate.net The ability to modify the benzonitrile core makes it a versatile building block for tuning the photophysical properties of next-generation fluorescent polymers. rsc.org

Component in the Synthesis of Polymer Functional Materials

This compound serves as a valuable building block in the realm of material science, particularly in the synthesis of functional polymers. Its inherent chemical functionalities—the methoxy (B1213986), nitro, and nitrile groups—provide multiple reaction sites for polymerization or for modification into polymerizable monomers. scbt.com These polymers can be designed to possess specific electronic, optical, or scavenging properties.

In one documented approach, related nitrobenzonitrile structures are utilized in the preparation of solid-supported scavenging reagents and functional polymers. google.com The process involves grafting these molecules onto a polymer backbone, creating materials with active sites capable of reacting with and removing excess reagents or by-products from chemical reactions. This application is particularly relevant in combinatorial chemistry and high-throughput synthesis. google.com The nitro group of the benzonitrile derivative can be chemically reduced to an amine, which then serves as a reactive handle for further functionalization on the polymer support. scbt.com

The development of advanced materials, such as those used in organic light-emitting diodes (OLEDs) and other optoelectronic devices, can also employ derivatives of substituted benzonitriles. The specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, nitrile) groups on the aromatic ring influences the electronic properties of the resulting materials, making them suitable for applications in electronics and photonics.

Construction of Diverse Heterocyclic Scaffolds

The strategic placement of reactive groups in this compound makes it an important precursor for the synthesis of a wide array of heterocyclic compounds. The nitro and nitrile groups can be manipulated through various chemical transformations to facilitate the formation of fused ring systems.

Synthesis of Pyridine (B92270) and Quinoline (B57606) Derivatives

While direct, single-step conversions of this compound to simple pyridine rings are not prominently documented, its derivatives are instrumental in building more complex fused systems like quinolines. The general strategy involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions.

For instance, in the synthesis of quinoline derivatives, an amino group generated from the nitro group of a benzonitrile can react with a suitable partner containing a carbonyl and an adjacent activated methylene (B1212753) group. A notable application involves the synthesis of thieno[2,3-b]pyridines, which are bioisosteres of benzo[b]thiophenes. nih.gov In this process, a related 2-chloro-3-cyanopyridine (B134404) (a nitrogen analog of a substituted benzonitrile) undergoes condensation with methyl or ethyl thioglycolate to form an aminothienopyridine, which is a key intermediate for potent anticancer agents. nih.gov This highlights how the cyanopyridine core, structurally analogous to a benzonitrile, serves as a scaffold for pyridine-fused heterocycles.

Furthermore, research into the synthesis of benzo[h]quinolines has utilized 2-methyl-5-nitrobenzonitrile, a related isomer, as a carbanion source to react with functionalized 2H-pyran-2-ones, leading to highly substituted benzo[h]quinoline (B1196314) structures. researchgate.net This demonstrates the utility of the nitrobenzonitrile framework in constructing complex polycyclic aromatic systems containing a quinoline moiety. researchgate.net

Formation of Indole (B1671886) and Benzimidazole (B57391) Ring Systems

The synthesis of indole and benzimidazole derivatives from this compound relies on the transformation of its functional groups to facilitate intramolecular cyclization.

Indole Synthesis: The formation of an indole ring from a nitrobenzonitrile precursor is a multi-step process. A key strategy involves the reductive cyclization of a derivative. For example, a related compound, 4-methyl-3-nitrobenzonitrile, can undergo chain prolongation to form (4-cyano-2-nitrophenyl)acetic acid. google.com Subsequent reductive cyclization of this intermediate leads to the formation of an oxindole (B195798) scaffold, which is a core structure in many biologically active molecules. google.combhu.ac.in Another approach involves the catalytic olefination of 2-nitrobenzaldehydes (which can be derived from benzonitriles) to form trifluoromethylated ortho-nitrostyrenes. nih.gov These styrenes react with amines to create enamines, and a subsequent one-pot reduction of the nitro group initiates an intramolecular cyclization to yield 2-CF3-indoles. nih.gov

Benzimidazole Synthesis: The construction of the benzimidazole ring system typically involves the reductive cyclization of a 2-nitroaniline (B44862) derivative. Starting from a nitrobenzonitrile, the nitrile group can be maintained while the nitro group is selectively reduced to an amine. This resulting 2-aminobenzonitrile (B23959) is a crucial intermediate. However, a more common route involves starting with a 4-chloro-3-nitrobenzonitrile (B1361363), where the chloro group is displaced by an amine. mdpi.com The nitro group of the resulting N-substituted-4-amino-3-nitrobenzonitrile is then reduced to an amine, creating an ortho-phenylenediamine derivative that can cyclize with various reagents (like aldehydes or carboxylic acids) to form the benzimidazole ring. mdpi.comnih.govpcbiochemres.com This pathway has been used to synthesize a variety of N-substituted benzimidazole derivatives with potential antimicrobial activities. mdpi.com

Development of Quinazolinone Structures

This compound and its isomers are key starting materials for synthesizing quinazolinone structures, which are central to many pharmacologically active compounds. A highly efficient, one-pot method involves the conversion of 2-nitrobenzonitriles directly into quinazolin-4(3H)-ones. clockss.org This process typically includes a reduction of the nitro group, followed by formylation and in-situ cyclization. clockss.orgresearchgate.net

The following table summarizes the key intermediates and target structures in quinazolinone synthesis:

| Starting Material (Derivative) | Key Intermediate | Target Structure | Application |

| 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | 2-amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzonitrile | 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one | Synthesis of Gefitinib clockss.orgmdpi.com |

| 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile | 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Synthesis of Erlotinib researchgate.netgoogle.com |

Derivatization for Specialty Chemical Applications

The functional groups of this compound allow for extensive derivatization, leading to a variety of specialty chemicals used in pharmaceuticals and agrochemicals. scbt.comlookchem.com The nitro group can be reduced to an amine, the nitrile group can be hydrolyzed to an amide or carboxylic acid, and the methoxy group can potentially be involved in substitution reactions.

A significant application is its use as an intermediate in the synthesis of complex molecules. For instance, 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile is used as a precursor in creating agrochemicals for crop protection and pest management. lookchem.com It is also a building block for pharmaceuticals, where its structure can be modified to achieve specific therapeutic effects. lookchem.com

Furthermore, the reduction of the nitro group in compounds like 4-nitro-2-methoxybenzonitrile yields 4-amino-2-methoxybenzonitrile. nih.gov This amino derivative is a key intermediate for producing more complex molecules, such as radiolabeled compounds for use in medical imaging techniques like Positron Emission Tomography (PET). nih.gov

Research on the Biological Activity of Derivatives (excluding clinical trials)

Derivatives of this compound are subjects of significant preclinical research to evaluate their potential as therapeutic agents. The nitro group itself is a well-known pharmacophore in medicinal chemistry, often associated with antimicrobial activity. nih.gov When incorporated into more complex structures, derivatives often exhibit a range of biological effects.

Anticancer Activity: A major focus of research has been on anticancer activity.

Quinazoline (B50416) Derivatives: As mentioned previously, derivatives of 2-nitrobenzonitrile (B147312) are precursors to quinazolinone-based anticancer drugs like Gefitinib and Erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. clockss.orgresearchgate.net

Thieno[2,3-b]pyridine Derivatives: 2-(Alkoxycarbonyl)-3-(3,4,5-trimethoxyanilino)thieno[2,3-b]pyridines, synthesized from related cyanopyridine precursors, have been evaluated as potent inhibitors of tubulin polymerization and show significant antiproliferative activity against various human cancer cell lines. nih.gov

PI3K Inhibitors: In the development of phosphoinositide 3-kinase (PI3K) inhibitors, a 2,3-dihydroimidazo[1,2-c]quinazoline scaffold was optimized. nih.gov The synthesis utilized 4-(benzyloxy)-3-methoxy-2-nitrobenzonitrile (B2664248) as an intermediate. The resulting compounds, such as Copanlisib (BAY 80-6946), showed potent and isoform-selective inhibition of PI3K. nih.gov

Antimicrobial Activity: The nitroaromatic scaffold is a common feature in antimicrobial agents. nih.gov The mechanism often involves the reduction of the nitro group within the target cell to produce toxic radical species that damage cellular components like DNA. nih.gov

Benzimidazole Derivatives: Novel benzimidazole acrylonitriles, synthesized from ortho-chloronitrobenzenes, have shown antiproliferative activity and act as tubulin polymerization inhibitors. nih.gov Other N-substituted benzimidazole carboxamides have been investigated for their potent antibacterial activities, particularly against methicillin-resistant S. aureus (MRSA). mdpi.comtandfonline.com

The following table details the biological activities of selected derivative classes:

| Derivative Class | Starting Material (related) | Biological Activity (Preclinical) | Mechanism of Action (Proposed) |

| Quinazolinones | 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | Anticancer clockss.org | EGFR Tyrosine Kinase Inhibition clockss.org |

| Thieno[2,3-b]pyridines | 2-chloro-3-cyanopyridines | Anticancer nih.gov | Tubulin Polymerization Inhibition nih.gov |

| 2,3-Dihydroimidazo[1,2-c]quinazolines | 4-(benzyloxy)-3-methoxy-2-nitrobenzonitrile | Anticancer nih.gov | PI3K Inhibition nih.gov |

| Benzimidazole Carboxamidines | 4-chloro-3-nitrobenzonitrile | Antibacterial (MRSA) mdpi.com | Not specified |

| Benzimidazole Acrylonitriles | ortho-chloronitrobenzenes | Anticancer nih.gov | Tubulin Polymerization Inhibition nih.gov |

Investigation of Antimicrobial and Antifungal Potential

The core structure of this compound, featuring methoxy, nitro, and nitrile functional groups on a benzene ring, serves as a valuable scaffold for the synthesis of novel antimicrobial and antifungal agents. While direct studies on the antimicrobial properties of this compound itself are not extensively documented in the available literature, research on structurally similar compounds highlights the potential of this chemical motif. The presence of a nitro group, in particular, is a well-known feature in many compounds with antibacterial effects. Similarly, the methoxy group has been shown to influence the antimicrobial and antifungal activity in various classes of organic compounds. mdpi.com

Research into related nitro-substituted aromatic compounds has demonstrated their potential as effective antibacterial and antifungal agents. The mechanism often involves the formation of reactive intermediates that can interact with essential cellular components of microorganisms. For instance, studies on β-Nitrostyrene derivatives have revealed their potent antifungal activity against various human pathogenic fungi, including drug-resistant strains. nih.gov These derivatives were found to disrupt the fungal cell wall and enhance the generation of reactive oxygen species. nih.gov

Furthermore, the synthesis of complex heterocyclic structures from nitrobenzonitrile precursors has yielded compounds with significant biological activity. A study focused on creating novel benzimidazole derivatives used 4-chloro-3-nitrobenzonitrile as a starting material. mdpi.com The resulting 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were evaluated for their in vitro antibacterial and antifungal activity against a panel of pathogens. mdpi.com One of the most active compounds, which featured a 3,4-dichlorophenyl group, displayed a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against both bacteria and the fungus Candida albicans. mdpi.com This demonstrates that the nitrobenzonitrile framework is a viable starting point for developing potent antimicrobial agents.

The influence of the methoxy group's position on antimicrobial efficacy has also been explored. In a study of methoxy-substituted γ-oxa-ε-lactones, derivatives with a methoxy group on the aromatic ring showed varied and specific activities. mdpi.com For example, substitution at the 7-position enhanced antifungal activity, while substitution at the 3' and 4' positions resulted in higher potency against bacteria. mdpi.com This suggests that the specific placement of the methoxy group, as seen in this compound, is a critical factor in the design of new antimicrobial compounds.

Table 1: Antimicrobial Activity of a Related Benzimidazole Derivative

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | S. aureus | 3.12 mdpi.com |

| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | MRSA | 3.12 mdpi.com |

Exploration of Enzyme Inhibitory Properties of Related Structures

The structural motifs present in this compound are frequently found in molecules designed as enzyme inhibitors, a critical area of drug discovery for treating diseases like cancer. The quinazoline skeleton, for instance, which can be synthesized from ortho-nitrobenzonitriles, is a core component of potent inhibitors of epidermal growth factor receptor (EGFR)-tyrosine kinase enzymes. clockss.org This synthesis pathway underscores the utility of nitrobenzonitrile derivatives as key intermediates in creating targeted therapeutics. clockss.orgresearchgate.net

A structurally related compound, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, has been identified as a biomedical compound with notable enzyme inhibitory properties, showing potential anticancer effects. Another isomer, 2-Methoxy-4-nitrobenzonitrile, has been shown to inhibit the production of inflammatory cytokines and chemokines, acting as an inhibitor of the CXCR2 receptor. biosynth.com

The development of inhibitors for various kinase enzymes often involves heterocyclic scaffolds that can be derived from precursors like this compound. For example, a series of 1H-indazole-based derivatives were developed as inhibitors of Fibroblast growth factor receptors (FGFRs), with some compounds showing inhibitory concentrations (IC₅₀) in the low micromolar range. mdpi.com Similarly, indazole derivatives have been synthesized and evaluated as potent inhibitors against Bcr-Abl kinase, an important target in leukemia. mdpi.com The synthesis of these complex inhibitors often begins with simpler, functionalized aromatic rings, highlighting the role of building blocks like nitrobenzonitriles.

Molecular docking studies on related compounds have provided insights into their mechanism of action. For 3-Methoxy-4-nitrobenzonitrile, simulations suggest that the nitro group can form hydrogen bonds with the active sites of enzymes like cytochrome P450. This ability to interact with specific molecular targets is fundamental to its potential as an enzyme inhibitor.

Table 2: Enzyme Inhibitory Activity of Related Compounds

| Compound | Target Enzyme/Receptor | Activity/Potency |

|---|---|---|

| 1H-indazole derivative (Compound 106) | FGFR1 | IC₅₀ = 2.0 ± 0.4 μM mdpi.com |

| 1H-indazole derivative (Compound 106) | FGFR2 | IC₅₀ = 0.8 ± 0.3 μM mdpi.com |

| 1H-indazole derivative (Compound 106) | FGFR3 | IC₅₀ = 4.5 ± 1.6 μM mdpi.com |

| Indazole derivative (Compound 89) | Bcr-AblWT | IC₅₀ = 0.014 μM mdpi.com |

| Indazole derivative (Compound 89) | Bcr-AblT315I | IC₅₀ = 0.45 μM mdpi.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3-nitro-benzonitrile |

| β-Nitrostyrene |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine |

| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine |

| γ-oxa-ε-lactone |

| Quinazoline |

| 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile |

| 2-Methoxy-4-nitrobenzonitrile |

| 1H-indazole |

| 3-Methoxy-4-nitrobenzonitrile |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-3-nitrobenzonitrile, and how can its purity be confirmed?

- Methodology :

- Synthetic Routes : A typical approach involves nitration of a methoxybenzonitrile precursor. For example, 3-methoxybenzonitrile derivatives (e.g., 2-hydroxy-3-methoxybenzonitrile) can undergo nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the desired position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using NMR (¹H/¹³C) and FTIR. For example, the nitrile group shows a sharp peak near ~2230 cm⁻¹ in IR, while methoxy protons resonate at δ ~3.8–4.0 ppm in ¹H NMR .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodology :

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact, as nitroaromatics may irritate mucous membranes .

- Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Monitor for decomposition (e.g., color changes or gas evolution) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions